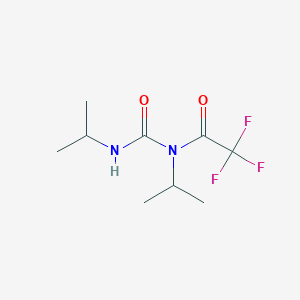
2,2,2-trifluoro-N-propan-2-yl-N-(propan-2-ylcarbamoyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-propan-2-yl-N-(propan-2-ylcarbamoyl)acetamide is a fluorinated acetamide derivative. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-propan-2-yl-N-(propan-2-ylcarbamoyl)acetamide typically involves the reaction of trifluoroacetic anhydride with isopropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-propan-2-yl-N-(propan-2-ylcarbamoyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
2,2,2-Trifluoro-N-propan-2-yl-N-(propan-2-ylcarbamoyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-propan-2-yl-N-(propan-2-ylcarbamoyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler fluorinated acetamide with similar properties but less steric hindrance.
N,N-Diallyl-2,2,2-trifluoroacetamide: Another fluorinated derivative with different substituents, leading to varied reactivity and applications.
Uniqueness
2,2,2-Trifluoro-N-propan-2-yl-N-(propan-2-ylcarbamoyl)acetamide is unique due to its specific combination of trifluoromethyl groups and isopropyl substituents, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
CAS No. |
80008-00-0 |
|---|---|
Molecular Formula |
C9H15F3N2O2 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-propan-2-yl-N-(propan-2-ylcarbamoyl)acetamide |
InChI |
InChI=1S/C9H15F3N2O2/c1-5(2)13-8(16)14(6(3)4)7(15)9(10,11)12/h5-6H,1-4H3,(H,13,16) |
InChI Key |
FPILJAZGBWOGSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N(C(C)C)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















